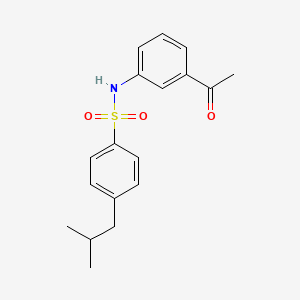
isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate, also known as A-836339, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of pyrazoles and has been synthesized using various methods. In
作用机制
The mechanism of action of isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act on the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and pain. isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been shown to bind selectively to CB2 receptors and activate them, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects
isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been shown to have significant effects on the immune system. It has been reported to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in the development of neuropathic pain.
实验室实验的优点和局限性
One advantage of using isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate in lab experiments is its high selectivity for CB2 receptors. This allows for more specific targeting of the immune system and reduces the risk of off-target effects. However, one limitation of using isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is its limited solubility in water, which can make it difficult to administer in some experiments.
未来方向
There are several future directions for the research and development of isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate. One direction is the investigation of its potential use in the treatment of other conditions, such as multiple sclerosis and cancer. Another direction is the development of more efficient synthesis methods to increase the yield and purity of isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate and its effects on the immune system.
合成方法
Isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been synthesized using different methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with isopropyl alcohol and thionyl chloride, followed by treatment with sodium hydride. Another method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with isopropylamine and 1,1'-carbonyldiimidazole. Both methods have been reported to yield isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate with high purity.
科学研究应用
Isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has been reported to have potential applications in scientific research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. isopropyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has also been investigated for its potential use in the treatment of anxiety and depression.
属性
IUPAC Name |
propan-2-yl 1,3-diphenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(2)23-19(22)17-13-21(16-11-7-4-8-12-16)20-18(17)15-9-5-3-6-10-15/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXAIKHJKGJGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)



![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
